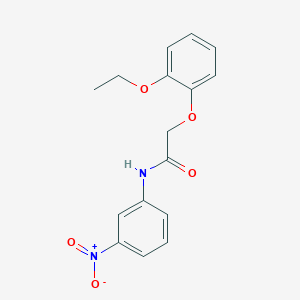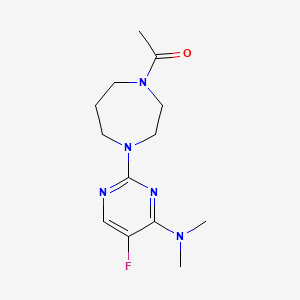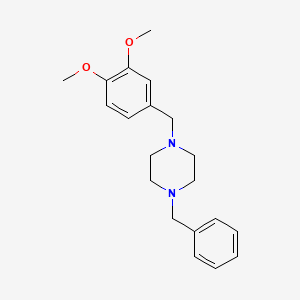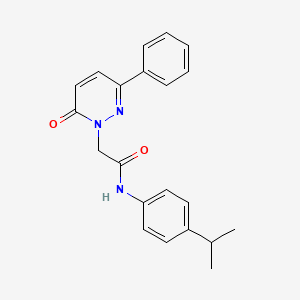![molecular formula C18H25N3O3 B5626672 2-(3-methoxypropyl)-8-(2-pyridinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5626672.png)
2-(3-methoxypropyl)-8-(2-pyridinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of diazaspiro decane derivatives involves multiple steps, incorporating different substituents to achieve desired pharmacological activities. For instance, a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones substituted at the 8 position have been prepared for screening as antihypertensive agents, utilizing compounds substituted with various groups, such as 2-(3-indolyl)ethyl and 3-(2-methoxyphenoxy)-2-hydroxypropyl, to explore their effects on blood pressure and adrenergic receptor interaction (Caroon et al., 1981).
Molecular Structure Analysis
The molecular structure of diazaspiro decane derivatives is characterized by a spirocyclic framework, which is crucial for their biological activity. X-ray structural analysis has been used to elucidate the structure of certain derivatives, shedding light on the stereochemistry and molecular conformations that are fundamental to their function (Dyachenko, Toropov, & Rusanov, 2015).
Chemical Reactions and Properties
Diazaspiro[4.5]decan-3-one derivatives engage in various chemical reactions, reflecting their versatile chemical properties. For example, their interaction with disulfides under copper-catalyzed conditions for the synthesis of thio-substituted derivatives highlights their reactivity and potential for generating a wide range of compounds with varying biological activities (Qian et al., 2015).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular configuration. Studies involving the crystalline and molecular structure provide insights into the physical characteristics that can affect their pharmacological profile and bioavailability (Silaichev et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, are pivotal for the therapeutic utility of diazaspiro[4.5]decan-3-one derivatives. Their ability to bind to receptors, inhibit specific enzymes, or modulate ion channels is derived from the specific chemical groups attached to the diazaspiro decane core. Research into their binding affinity towards muscarinic receptors and the subsequent biological effects underscores the importance of chemical properties in designing compounds with potential therapeutic benefits (Cignarella, Villa, & Barlocco, 1994).
Propriétés
IUPAC Name |
2-(3-methoxypropyl)-8-(pyridine-2-carbonyl)-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-24-12-4-9-21-14-18(13-16(21)22)6-10-20(11-7-18)17(23)15-5-2-3-8-19-15/h2-3,5,8H,4,6-7,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWFHSZTTBDQGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC2(CCN(CC2)C(=O)C3=CC=CC=N3)CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}pyrazine-2-carboxamide](/img/structure/B5626598.png)
![2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide](/img/structure/B5626601.png)
![2-(4H-1,2,4-triazol-4-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5626609.png)




![3-methyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5626656.png)
![azocan-1-yl{4-[(morpholin-4-ylcarbonyl)amino]phenyl}acetic acid](/img/structure/B5626680.png)
![4-[3-(1-butyl-3-cyclopropyl-1H-1,2,4-triazol-5-yl)phenyl]thiomorpholine 1,1-dioxide](/img/structure/B5626681.png)
![2-chloro-N-[4-(4-cyanophenoxy)phenyl]benzamide](/img/structure/B5626686.png)
![2-(3-bromophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5626693.png)
![[1-(5-chloro-2-methoxybenzoyl)-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5626700.png)